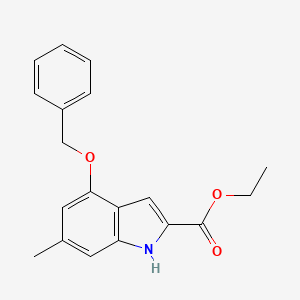
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
Cat. No. B1324378
Key on ui cas rn:
65751-97-5
M. Wt: 309.4 g/mol
InChI Key: RPNOVLRYIWAXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04229464
Procedure details


The solution of 30.6 g of the thus prepared 2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester in a composition of 250 ml glacial acetic acid and 15 ml water is brought to boiling. The heating is removed and the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature is maintained. 5.6 g zinc dust is additionally added and heated to boiling for 30 minutes. The mixture is aspirated from the excessive zinc dust while still hot. The filter cake is washed well with glacial acetic acid and ethanol. The precipitate resulting during the cooling of the filtrate is aspirated and dried. There is obtained 15.7 g (~59% of theory) 4-benzyloxy-2-ethoxycarbonyl-6-methylindole; m.p. 167°-168° C.
Name
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:26])[C:5]([CH2:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([CH3:17])=[CH:10][C:9]=1[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O)[CH3:2].C(O)(=O)C>O>[CH2:19]([O:18][C:9]1[CH:10]=[C:11]([CH3:17])[CH:12]=[C:13]2[C:8]=1[CH:7]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:26])[NH:14]2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)CC1=C(C=C(C=C1[N+](=O)[O-])C)OCC1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
5.6 g zinc dust is additionally added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed well with glacial acetic acid and ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate resulting during the
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC(=C1)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.7 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
